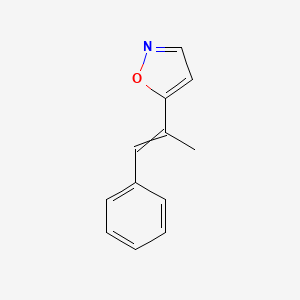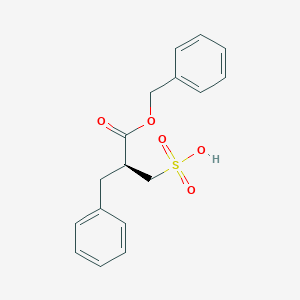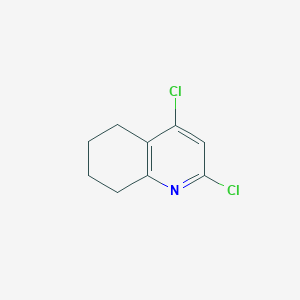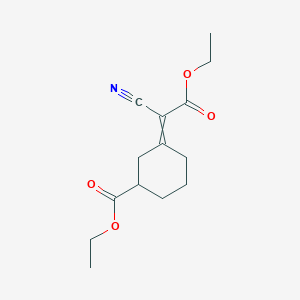![molecular formula C17H21NO B1401470 N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine CAS No. 162191-62-0](/img/structure/B1401470.png)
N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine involves various organic reactions. Reactions at the benzylic position are crucial for synthesis problems . The process involves free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves N-bromosuccinimide (NBS) losing the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen to form succinimide (SH) .Molecular Structure Analysis
The molecular structure of this compound is based on the arylcyclohexylamine family. The molecule consists of a nitrogen atom bonded to a methyl group and a complex organic group that includes a methoxy group and two phenyl rings.Chemical Reactions Analysis
The chemical reactions involving this compound are primarily at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The reactions are facilitated by the presence of N-bromosuccinimide (NBS), which initiates the reaction by losing the N-bromo atom .Physical And Chemical Properties Analysis
This compound is a primary amine, meaning it has one alkyl (or aryl) group on the nitrogen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .Scientific Research Applications
1. Asymmetric Deprotonation and Synthesis
- Application : Used in the enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines through asymmetric deprotonation.
- Mechanism : Achieved by treating corresponding amines with s-BuLi/(−)-sparteine in various solvents.
- Result : Yields of 46−75% with enantiomeric excesses of 84−96% in toluene.
- Wu, S., Lee, S. P., & Beak, P. (1996)
2. Selectivity in Receptor Binding
- Application : Investigated for its effect on 5-HT1A receptor selectivity over α1-adrenoceptor and D2-like receptor subtypes.
- Method : Analogues of the compound were designed and synthesized to evaluate their affinity and activity.
- Result : Certain derivatives showed high potency and selectivity for 5-HT1A receptors, indicating potential therapeutic applications.
- Del Bello, F. et al. (2017)
3. Inhibitor of Monoamine Oxidase B
- Application : Transformation into irreversible inactivators of monoamine oxidase B (MAO-B).
- Mechanism : Primary amine analogues of the compound were reversible inhibitors, while secondary and tertiary amine analogues were irreversible inhibitors of MAO-B.
- Ding, C., & Silverman, R. (1993)
4. Use in Polymer Solar Cells
- Application : As an acceptor and cathode interfacial material in polymer solar cells.
- Result : Achieved a power conversion efficiency of 3.1% and exhibited high electron mobility.
- Lv, M. et al. (2014)
5. Chelating Ligands for Metals
- Application : Design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes of aluminum, gallium, and indium.
- Result : New ligands provided insights into complexation with group 13 metals.
- Liu, S. et al. (1993)
6. Toxicokinetic Studies
- Application : Studied for phase I and II metabolism, plasma protein binding, and detectability in standard urine screening.
- Result : Extensive metabolization in HepaRG cells; high plasma protein binding and detectability by high-resolution mass spectrometry.
- Richter, L. H. J. et al. (2019)
Mechanism of Action
N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine is a naturally occurring trace amine neuromodulator in humans that is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects .
properties
IUPAC Name |
N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-7-6-10-16(13-14)17(19-12-11-18-2)15-8-4-3-5-9-15/h3-10,13,17-18H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBMBEIUFOIQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776323 | |
| Record name | N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162191-62-0 | |
| Record name | N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B1401394.png)
![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)

![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)



![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)

![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)